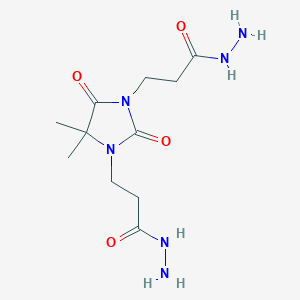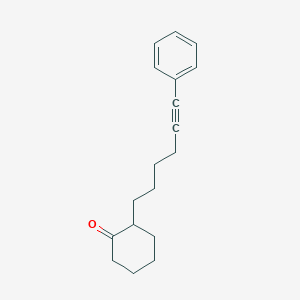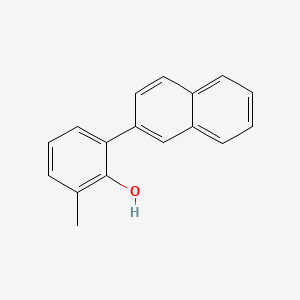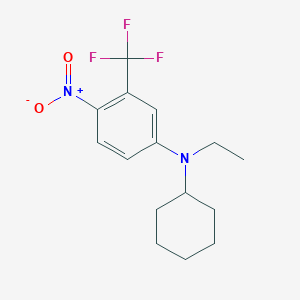
Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with cyclohexyl, ethyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactionsThe trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating mixtures can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of cyclohexyl and ethyl.
Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of cyclohexyl and ethyl.
Uniqueness
Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity .
Properties
CAS No. |
821777-07-5 |
|---|---|
Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-19(11-6-4-3-5-7-11)12-8-9-14(20(21)22)13(10-12)15(16,17)18/h8-11H,2-7H2,1H3 |
InChI Key |
AOSBEPSTUADZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


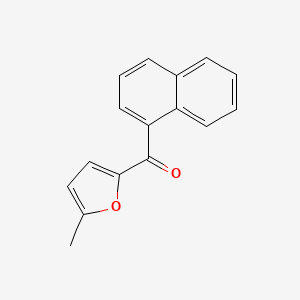
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
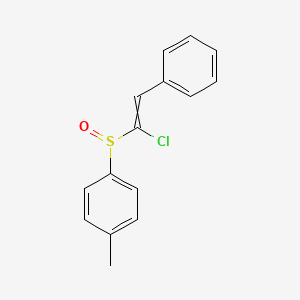

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
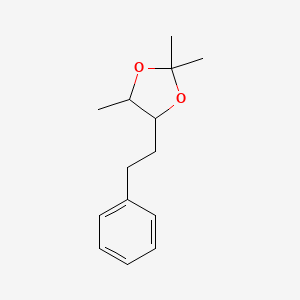
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
